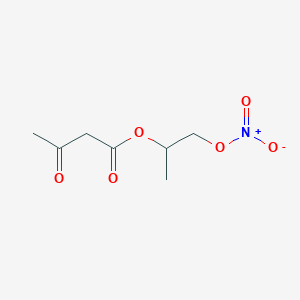
1-(Nitrooxy)propan-2-yl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Nitrooxy)propan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrooxy group and a 3-oxobutanoate moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitrooxy)propan-2-yl 3-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 3-oxobutanoic acid with 1-(nitrooxy)propan-2-ol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrooxy group can yield hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Nitrooxy)propan-2-yl 3-oxobutanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Nitrooxy)propan-2-yl 3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The nitrooxy group can undergo biotransformation, releasing nitric oxide, which plays a role in various physiological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
- 1-(Nitrooxy)propan-2-yl acetate
- 1-(Nitrooxy)propan-2-yl benzoate
- 1-(Nitrooxy)propan-2-yl 3-oxopentanoate
Comparison: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate stands out due to its unique combination of the nitrooxy and 3-oxobutanoate groups. This dual functionality imparts distinct reactivity and potential applications compared to its analogs. For instance, the presence of the 3-oxobutanoate moiety enhances its utility in organic synthesis, providing a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
88488-53-3 |
|---|---|
Formule moléculaire |
C7H11NO6 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
1-nitrooxypropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H11NO6/c1-5(9)3-7(10)14-6(2)4-13-8(11)12/h6H,3-4H2,1-2H3 |
Clé InChI |
SXFBNQAZGJFLDV-UHFFFAOYSA-N |
SMILES canonique |
CC(CO[N+](=O)[O-])OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
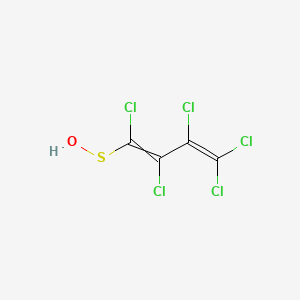
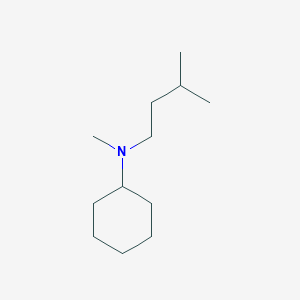
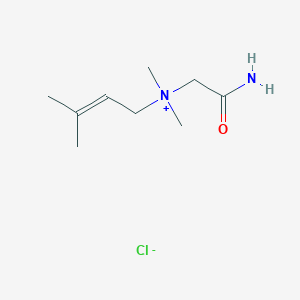
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

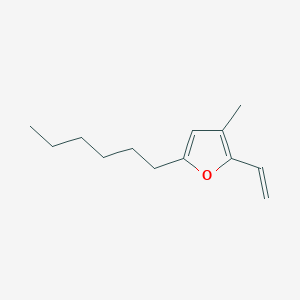

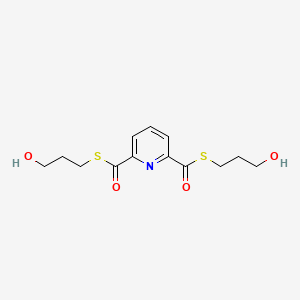
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
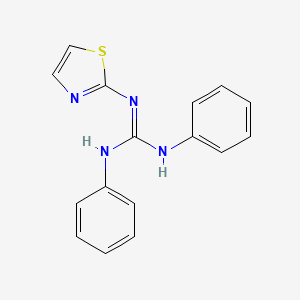
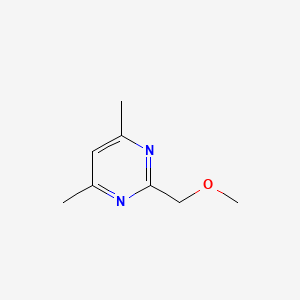
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
